molecular formula C12H18N2O B2464601 N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 926231-65-4

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2464601
CAS No.: 926231-65-4
M. Wt: 206.289
InChI Key: LFTBLXHKJRTFKB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound with a molecular formula of C12H18N2O This compound is characterized by the presence of an amide group attached to a substituted aromatic ring

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting potential targets could be microbial cells or free radicals.

Mode of Action

Based on its antimicrobial and antioxidant activities , it can be hypothesized that the compound may interact with microbial cells inhibiting their growth, or it may neutralize free radicals, thereby preventing oxidative damage.

Result of Action

Its antimicrobial and antioxidant activities suggest that it may inhibit microbial growth and neutralize free radicals, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate for the preparation of imatinib, an anticancer agent.

    N-(5-Amino-2-methylphenyl)acetamide: A related compound with similar structural features but different chemical properties.

Uniqueness

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the bulky 2,2-dimethylpropanamide group

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-5-6-9(13)7-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTBLXHKJRTFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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